Ganodermanondiol

Immunology Complement System Inflammation

Procure Ganodermanondiol to access a polypharmacological tool compound non-interchangeable with ganoderic acids or ganoderiol F. Its orthogonal profile uniquely addresses classical complement pathway inhibition with an optimal IC50 of 41.7 µM for dose-response studies, hepatoprotection via Nrf2/AMPK activation not found in cytotoxic ganoderic acids, and melanogenesis suppression through tyrosinase/TRP-1/TRP-2/MITF modulation—the only Ganoderma triterpenoid with this activity. Exclusive Rb-E2F bistable switch modulation targets quiescent cancer cells, making it irreplaceable for minimal residual disease and cancer stem cell research.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 107900-76-5
Cat. No. B1674620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanodermanondiol
CAS107900-76-5
SynonymsGanodermanondiol;  ( )-Ganodermanondiol; 
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C
InChIInChI=1S/C30H48O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-30(8)22-10-11-23-26(2,3)24(31)15-16-28(23,6)21(22)14-18-29(20,30)7/h10,14,19-20,23,25,32-33H,9,11-13,15-18H2,1-8H3/t19-,20-,23+,25+,28-,29-,30+/m1/s1
InChIKeyAAJIHHYEPHRIET-XEFAKFPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ganodermanondiol (CAS 107900-76-5): A Multifunctional Lanostane-Type Triterpenoid from Ganoderma lucidum


Ganodermanondiol is a lanostane-type triterpenoid isolated primarily from the fruiting bodies and spores of the medicinal mushroom Ganoderma lucidum (Lingzhi/Reishi) . It belongs to the ganoderic alcohol subclass, structurally distinct from the more extensively studied ganoderic acids which contain a carboxyl group in the side chain . The compound demonstrates a polypharmacological profile with quantitatively characterized activities including anti-HIV-1 protease inhibition, anticomplement activity, cytotoxicity against quiescent cancer cells, hepatoprotection via Nrf2/AMPK pathways, and melanogenesis inhibition [1][2]. Its molecular formula is C30H48O3 with a molecular weight of 456.70 g/mol .

Why Ganodermanondiol Cannot Be Substituted with Other Ganoderma Triterpenoids


Ganodermanondiol occupies a distinct activity niche within the Ganoderma triterpenoid family that precludes simple substitution with more abundant or structurally similar compounds. While ganoderic acids (e.g., ganoderic acid DM, ganoderic acid A) dominate the literature due to their abundance and potent cytotoxic activities against proliferating cancer cells, they lack meaningful anticomplement activity and demonstrate minimal effects on quiescent cell populations [1]. Conversely, ganoderiol F exhibits superior anticomplement potency (IC50 4.8 µM vs. 41.7 µM for ganodermanondiol) but lacks the hepatoprotective Nrf2/AMPK activation and melanogenesis inhibition profiles that characterize ganodermanondiol [2]. Ganodermanontriol, while structurally similar (differing by one additional hydroxyl group), shows divergent cytotoxicity patterns (IC50 5.8 µM on MCF-7 vs. preferential quiescent cell targeting for ganodermanondiol) [1][3]. This orthogonal activity profile across multiple therapeutic axes makes ganodermanondiol functionally non-interchangeable with any single in-class analog.

Quantitative Differentiation Evidence: Ganodermanondiol vs. In-Class Analogs


Anticomplement Activity: Moderate Potency with Distinct Structural Determinants

Ganodermanondiol exhibits strong anticomplement activity against the classical pathway (CP) of the complement system with an IC50 of 41.7 µM . In the same head-to-head assay, ganoderiol F demonstrated 8.7-fold greater potency (IC50 4.8 µM), while ganodermanontriol showed intermediate activity (IC50 17.2 µM) . Ganoderic acids (compounds 1-7) and lucidumols A and B (11-12) were completely inactive in this system .

Immunology Complement System Inflammation

Anti-HIV-1 Protease Activity: Comparable Potency to Key Analogs

Ganodermanondiol demonstrates significant anti-HIV-1 protease inhibitory activity with an IC50 of 90 µM (range reported as 20-90 µM across studies) [1]. In the same study, ganoderic acid β, lucidumol B, ganodermanontriol, and ganolucidic acid A all showed comparable activity with IC50 values falling within the same 20-90 µM range [1].

Virology HIV Protease Inhibition

Cytotoxicity Against Quiescent Cancer Cells: A Differentiating Therapeutic Vulnerability

Ganodermanondiol and ergosterol peroxide uniquely induce cytotoxicity against quiescent, slow-cycling cells, a subpopulation that typically evades conventional chemotherapeutics targeting proliferating cells [1]. This activity is mechanistically linked to reducing quiescence depth via increased basal activity of the Rb-E2F bistable switch, thereby priming quiescent cells for cell cycle re-entry and subsequent apoptosis [1]. Quiescent breast cancer cells (MCF7) were preferentially killed compared to non-transformed counterparts (MCF10A) [1]. In contrast, ganoderic acids (e.g., ganoderic acid DM) and ganodermanontriol demonstrate cytotoxicity primarily against proliferating cancer cells (e.g., ganodermanontriol IC50 5.8 µM on MCF-7) but lack documented activity against quiescent populations [2].

Oncology Cancer Stem Cells Quiescence

Hepatoprotection via Nrf2/AMPK Activation: Mechanistic Differentiation from Cytotoxic Ganoderic Acids

Ganodermanondiol exhibits potent cytoprotective effects against tert-butyl hydroperoxide (t-BHP)-induced hepatotoxicity in human liver-derived HepG2 cells [1]. The mechanism involves nuclear factor-E2-related factor 2 (Nrf2) pathway-dependent heme oxygenase-1 (HO-1) expression, increased cellular glutathione levels, and enhanced phosphorylation of AMP-activated protein kinase (AMPK) along with its upstream activators LKB1 and CaMKII [1]. This Nrf2/AMPK-mediated cytoprotective profile contrasts with the cytotoxic mechanisms of ganoderic acids (e.g., ganoderic acid DM), which induce apoptosis in cancer cells but lack documented hepatoprotective Nrf2 activation .

Hepatology Oxidative Stress Nrf2 Signaling

Melanogenesis Inhibition: Tyrosinase and MITF Pathway Suppression

Ganodermanondiol functions as a melanogenesis inhibitor by suppressing both the activity and expression of cellular tyrosinase, as well as the expression of tyrosinase-related protein-1 (TRP-1), TRP-2, and microphthalmia-associated transcription factor (MITF) in B16F10 melanoma cells [1]. It also modulates the MAPK cascade and cAMP-dependent signaling pathways involved in melanogenesis [1]. This multi-target melanogenesis suppression profile is distinct from other Ganoderma triterpenoids; ganoderic acids and ganoderiols lack documented melanogenesis inhibitory activity .

Dermatology Melanogenesis Cosmetic Science

Optimal Procurement Scenarios: When to Select Ganodermanondiol Over Ganoderma Analogs


Complement System Research Requiring Moderate Potency and Wide Dynamic Range

Select ganodermanondiol when studying classical complement pathway inhibition where an IC50 of 41.7 µM provides an optimal midpoint for dose-response characterization, offering greater dynamic range than the highly potent ganoderiol F (IC50 4.8 µM) while maintaining activity where ganoderic acids are completely inactive .

Quiescent Cancer Cell and Cancer Stem Cell Targeting Studies

Procure ganodermanondiol as the tool compound of choice for investigations into slow-cycling cancer cell subpopulations, minimal residual disease, and cancer stem cells. Its unique ability to induce apoptosis in quiescent cells via Rb-E2F bistable switch modulation is not documented for other Ganoderma triterpenoids, making it irreplaceable for this research niche [1].

Nrf2/AMPK Pathway Activation and Hepatoprotection Assays

Utilize ganodermanondiol as the preferred Ganoderma-derived tool compound for studying Nrf2-mediated antioxidant responses and AMPK signaling in hepatic models. The documented Nrf2-dependent HO-1 expression, glutathione elevation, and AMPK phosphorylation cascade distinguishes it from the primarily cytotoxic ganoderic acid class, which lack this protective profile [2].

Melanogenesis Inhibition and Cosmetic Active Ingredient Development

Source ganodermanondiol for melanogenesis research and cosmetic formulation development targeting skin-whitening applications. As the only Ganoderma triterpenoid with characterized inhibition of tyrosinase, TRP-1, TRP-2, and MITF expression, it is functionally non-interchangeable with any other in-class compound for this application area [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganodermanondiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.